Lutetium tribromide

Catalog No.
S1509715
CAS No.
14456-53-2
M.F
Br3Lu
M. Wt
414.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lutetium tribromide

CAS Number

14456-53-2

Product Name

Lutetium tribromide

IUPAC Name

tribromolutetium

Molecular Formula

Br3Lu

Molecular Weight

414.68 g/mol

InChI

InChI=1S/3BrH.Lu/h3*1H;/q;;;+3/p-3

InChI Key

DWHGOINJUKABSY-UHFFFAOYSA-K

SMILES

[Br-].[Br-].[Br-].[Lu+3]

Canonical SMILES

Br[Lu](Br)Br

Organic Synthesis:

Lutetium tribromide is a valuable Lewis acid catalyst, meaning it can accept electron pairs from other molecules to facilitate various organic reactions. Its ability to form complexes with a diverse range of substrates allows it to promote numerous organic transformations, including:

  • C-C bond formation: LuBr₃ can catalyze the formation of carbon-carbon bonds through reactions like aldol condensations and Diels-Alder cycloadditions .
  • Halogenation: The Lewis acidic nature of LuBr₃ enables it to activate various molecules, facilitating the introduction of bromine atoms into organic compounds .
  • Cyclization: LuBr₃ can assist in forming cyclic structures within organic molecules through intramolecular rearrangements and cyclization reactions .

The precise mechanism of action for LuBr₃ in these reactions is still under investigation, but its effectiveness has been demonstrated in the synthesis of various complex organic molecules.

Solid-State Chemistry:

Lutetium tribromide exhibits interesting properties in the solid state, making it a subject of research in solid-state chemistry. Some notable areas of investigation include:

  • Ionic conductivity: LuBr₃ demonstrates potential as a solid electrolyte due to its ability to conduct ions at high temperatures. This property makes it a candidate material for developing solid-state batteries and other electrochemical devices .
  • Crystal structure studies: Understanding the crystal structure of LuBr₃ provides insights into the arrangement of atoms and interactions between them. This knowledge can contribute to the development of new materials with tailored properties .

Lutetium tribromide, chemically represented as lutetium(III) bromide, is a crystalline compound consisting of one lutetium atom and three bromine atoms. It appears as a white powder at room temperature and is known for being hygroscopic and odorless. Lutetium tribromide is classified among the lanthanide halides, where lutetium typically exhibits a +3 oxidation state .

The mechanism of action of lutetium tribromide as a Lewis acid catalyst involves accepting electron pairs from Lewis bases (electron donors) in a reaction mixture. This creates a more positive charge on the substrate molecule, making it more susceptible to attack by nucleophiles (electron pair donors) [].

Lutetium tribromide can be synthesized through the following reaction:

2Lu(s)+3Br2(g)2LuBr3(s)2\text{Lu}(s)+3\text{Br}_2(g)\rightarrow 2\text{LuBr}_3(s)

In terms of reactivity, lutetium tribromide reacts with strong oxidizing agents. When burned, it can produce hydrogen bromide and metal oxide fumes . Additionally, it has been noted that the solubility of lutetium tribromide in tetrahydrofuran is approximately 0.30 g per 100 mL at 21-23 °C .

Lutetium tribromide can be synthesized through direct reaction between elemental lutetium and bromine gas under controlled conditions. This method involves heating the reactants to facilitate the formation of the compound. Alternative synthesis methods may include reactions involving other lutetium compounds or complexes, but these are less commonly documented .

Research on interaction studies involving lutetium tribromide primarily focuses on its reactivity with other chemical species rather than biological interactions. Its reactions with oxidizing agents indicate its potential role in redox chemistry, which could be relevant for various industrial applications. Further studies may explore its interactions with organic solvents and ligands to develop new materials or catalysts .

Lutetium tribromide shares similarities with other lanthanide halides. Below is a comparison highlighting its uniqueness:

CompoundFormulaAppearanceSolubilityUnique Features
Lutetium(III) chlorideLuCl₃White crystallineSoluble in waterForms hydrates; hygroscopic
Lutetium(III) iodideLuI₃White crystallineLess soluble than bromidesKnown for its distinct color in solution
Lutetium(III) fluorideLuF₃White crystallineInsoluble in waterExhibits different thermal stability

Lutetium tribromide is unique among these compounds due to its higher solubility compared to lutetium fluoride and its specific reactivity profile with oxidizing agents, making it suitable for particular applications in catalysis and material science .

Direct Synthesis via Bromination of Elemental Lutetium

The most straightforward method for synthesizing lutetium tribromide involves the direct reaction of metallic lutetium with elemental bromine. This exothermic process follows the stoichiometric equation:
$$ 2\,\text{Lu}(s) + 3\,\text{Br}2(g) \rightarrow 2\,\text{LuBr}3(s) $$
Reaction conditions typically require heating to 150–200°C under inert atmosphere to prevent oxidation. The product forms as a hygroscopic white crystalline powder, necessitating storage in anhydrous environments.

Table 1: Reaction Parameters for Direct Bromination

ParameterValueSource
Temperature150–200°C
Bromine molar ratio1.5:1 (Br₂:Lu)
Yield>95%

This method is favored for its simplicity but requires stringent moisture control due to LuBr₃’s hygroscopic nature.

Controlled Dehydration of Lutetium Tribromide Hexahydrates

Hydrated LuBr₃·6H₂O is often a precursor to anhydrous LuBr₃. Dehydration proceeds through intermediate hydrates (e.g., LuBr₃·3H₂O) under controlled thermal or vacuum conditions. Thermogravimetric analysis reveals a two-step process:

  • Initial dehydration (25–120°C): Loss of six water molecules.
  • Anhydrous phase formation (>250°C): Complete water removal.

Vacuum dehydration at 120–150°C reduces thermal stress, minimizing hydrolysis to lutetium oxybromide (LuOBr):
$$ \text{LuBr}3·6\text{H}2O \xrightarrow{\Delta, \text{vacuum}} \text{LuBr}3 + 6\,\text{H}2\text{O}↑ $$

Table 2: Dehydration Conditions and Outcomes

ConditionResidual H₂O (ppm)Purity (%)
Atmospheric heating500–100098.5
Vacuum (10⁻³ mbar)<5099.9

Coordination Chemistry Approaches for Complex Synthesis

Lutetium tribromide serves as a precursor for polynuclear complexes. A notable example is the binuclear complex {Lu₂L₆·μ-(γ,γ'-dipy)}, where LuBr₃ reacts with dimethyl-N-trichloroacetylamidophosphate and 4,4'-dipyridyl. The reaction exploits Lu³⁺’s high Lewis acidity, facilitating ligand exchange:
$$ \text{LuBr}3 + 3\,\text{L}^- + \text{γ,γ'-dipy} \rightarrow {\text{Lu}2\text{L}_6·\text{μ-(γ,γ'-dipy)}} $$
Coordination environments often adopt distorted monocapped octahedral geometries, with bromide ligands replaced by stronger field donors.

Industrial-Scale Production and Purity Optimization

Industrial production prioritizes cost efficiency and ultrahigh purity (>99.99%). Key strategies include:

  • Gas-phase bromination: Scalable reactors with continuous bromine feed.
  • Recrystallization: Dissolution in tetrahydrofuran (solubility: 0.30 g/100 mL at 23°C) followed by vacuum drying.
  • Ultradry processing: Ampouling under argon to prevent hydration.

Table 3: Industrial-Grade LuBr₃ Specifications

ParameterIndustrial GradeResearch Grade
Purity (metals basis)99.9%99.99%
Particle size20–50 μm<5 μm

Advanced purification employs zone refining for single-crystal growth, critical for optical applications.

Conformational Analysis: Pyramidal vs. Planar Geometries

Lutetium tribromide adopts a planar molecular geometry in its crystalline form, contrasting with the pyramidal configurations characteristic of lanthanide trifluorides (LnF₃). This structural divergence arises from differences in halide electronegativity and relativistic effects on lutetium’s 4f orbitals. X-ray diffraction studies confirm that LuBr₃ crystallizes in the hexagonal P6₃/mmc space group, featuring one-dimensional ribbons of face-sharing LuBr₆ pentagonal pyramids [2]. Each lutetium ion coordinates six bromine atoms in a distorted trigonal prismatic arrangement, with uniform Lu–Br bond lengths of 2.77 Å [2].

The planar conformation emerges from diminished steric repulsion between bulkier bromine ligands compared to smaller fluorine atoms. Computational analyses using relativistic density functional theory (DFT) reveal that spin-orbit coupling stabilizes the planar geometry by delocalizing electron density across Lu–Br bonds [6]. For LuF₃, pyramidal geometries dominate due to stronger electrostatic interactions between lutetium and the highly electronegative fluorine, which localizes charge density near the metal center [6]. This conformational dichotomy underscores the role of halide polarizability in dictating lanthanide trihalide structures.

Bond Strength Trends Across Lanthanide Trihalides

The Lu–Br bond strength exhibits systematic trends across the lanthanide series and halide subgroups. Relativistic contractions of lutetium’s 4f orbitals enhance effective nuclear charge, shortening Lu–Br bonds compared to earlier lanthanides like lanthanum (La) [6]. Bond dissociation energies for LuBr₃ exceed those of LaBr₃ by approximately 15%, reflecting increased covalent character [6].

A comparative analysis of lanthanide trihalides reveals decreasing bond strengths along the halogen series:

HalideAverage Ln–X Bond Strength (kJ/mol)
F580–620
Cl450–490
Br410–440

This trend correlates with halogen electronegativity and ionic radius. Bromine’s larger atomic size reduces orbital overlap with lutetium, diminishing bond covalency relative to fluorine [6]. However, LuBr₃ maintains stronger bonds than non-relativistic analogs due to 4f orbital participation in bonding, a phenomenon quantified through electron localization function (ELF) analyses [6].

Relativistic Effects on Electronic Structure

Relativistic effects profoundly influence LuBr₃’s electronic configuration, particularly through spin-orbit coupling and scalar relativistic contractions. Two-component relativistic DFT calculations demonstrate that neglecting spin-orbit interactions overestimates Lu–Br bond lengths by 0.08 Å and underestimates binding energies by 12% [6]. The 4f orbitals’ contraction increases lutetium’s electronegativity, enhancing charge donation from bromine ligands and stabilizing the planar conformation [6].

Ionization potential measurements corroborate these computational insights. LuBr₃ exhibits a vertical ionization energy of 10.71 eV, significantly higher than non-relativistic predictions [7]. This elevation arises from relativistic stabilization of lutetium’s 4f electrons, which increases the energy required for electron removal [7]. The interplay between relativistic effects and ligand field splitting generates a unique electronic structure where σ- and π-bonding components contribute equally to Lu–Br interactions [6].

Local Vibrational Mode Analysis of Ln–Br Bonds

Local vibrational mode analysis provides quantitative insights into LuBr₃’s bonding dynamics. The local force constant associated with the dihedral angle β(Br–Lu–Br–Br), denoted kₐ(β), measures resistance to conformational deformation [6]. For LuBr₃, kₐ(β) values range from 0.85–0.92 N/m, indicating moderate rigidity compared to LuF₃ (1.15–1.22 N/m) [6]. This parameter inversely correlates with bond ionicity, as higher covalency in Lu–Br bonds distributes vibrational energy across multiple modes.

Raman spectroscopy identifies key vibrational bands attributable to Lu–Br stretching and bending modes. The dominant asymmetric stretching mode occurs at 242 cm⁻¹, with a full width at half-maximum (FWHM) of 18 cm⁻¹, reflecting minimal anharmonicity [3]. Temperature-dependent studies reveal negligible frequency shifts below 300 K, consistent with the compound’s thermal stability and strong lattice interactions [3]. These vibrational signatures serve as sensitive probes of local bond strength and crystallographic disorder in doped LuBr₃ systems.

Exact Mass

413.69374 g/mol

Monoisotopic Mass

411.69579 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14456-53-2

Wikipedia

Lutetium(III)_bromide

General Manufacturing Information

Lutetium bromide (LuBr3): ACTIVE

Dates

Last modified: 04-14-2024

Explore Compound Types